Cas no 2198291-91-5 (2-methyl-6-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine)

2-Methyl-6-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine is a heterocyclic compound featuring a pyridine core substituted with a methyl group at the 2-position and a (1-methyl-1H-pyrazol-4-yl)methoxy moiety at the 6-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its pyridine and pyrazole functionalities enhance binding affinity in target interactions, while the methoxy linker improves solubility and metabolic stability. The compound is particularly useful in the development of kinase inhibitors and other biologically active molecules. High purity and well-defined reactivity ensure consistent performance in synthetic applications. Suitable for research and industrial use under controlled conditions.
2-methyl-6-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine structure
2198291-91-5 structure
Product Name:2-methyl-6-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine
CAS No:2198291-91-5
MF:C11H13N3O
MW:203.240422010422
CID:5325301
Update Time:2025-10-30

2-methyl-6-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-6-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine
    • 2-methyl-6-[(1-methylpyrazol-4-yl)methoxy]pyridine
    • Inchi: 1S/C11H13N3O/c1-9-4-3-5-11(13-9)15-8-10-6-12-14(2)7-10/h3-7H,8H2,1-2H3
    • InChI Key: AGGXCXBUCSXMQO-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=C(C)N=1)CC1C=NN(C)C=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 200
  • XLogP3: 1.4
  • Topological Polar Surface Area: 39.9

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Additional information on 2-methyl-6-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine

Research Brief on 2-methyl-6-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine (CAS: 2198291-91-5)

The compound 2-methyl-6-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine (CAS: 2198291-91-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyridine and pyrazole hybrid structure, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have focused on its synthesis, pharmacological properties, and potential as a lead compound in drug discovery.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the synthesis and optimization of 2-methyl-6-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine derivatives. The study highlighted the compound's role as a selective inhibitor of specific kinases involved in inflammatory pathways. The researchers employed a combination of computational modeling and high-throughput screening to identify the most potent derivatives, with the lead compound demonstrating nanomolar affinity for its target.

Another significant development was reported in a 2024 paper in Bioorganic & Medicinal Chemistry Letters, where the compound was investigated for its potential in oncology. The study revealed that 2-methyl-6-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine exhibits inhibitory effects on tumor growth by targeting key signaling pathways in cancer cells. In vitro and in vivo experiments showed reduced proliferation and increased apoptosis in treated cancer cell lines, suggesting its potential as an anticancer agent.

Pharmacokinetic studies of 2-methyl-6-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine have also been conducted, with results indicating favorable absorption and distribution profiles. A 2023 preclinical study published in European Journal of Pharmaceutical Sciences demonstrated that the compound has good oral bioavailability and crosses the blood-brain barrier, making it a candidate for central nervous system (CNS) applications. These findings are particularly relevant for neurodegenerative diseases and CNS disorders.

Despite these promising results, challenges remain in the clinical translation of 2-methyl-6-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine. Issues such as metabolic stability, potential off-target effects, and scalability of synthesis need to be addressed in future research. Ongoing studies are focusing on structural modifications to enhance its therapeutic index and reduce toxicity.

In conclusion, 2-methyl-6-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine (CAS: 2198291-91-5) represents a versatile scaffold with significant potential in drug discovery. Its applications span inflammation, oncology, and CNS disorders, making it a compound of high interest for further investigation. Continued research and development efforts are expected to yield more insights into its mechanisms and therapeutic utility.

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